Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
Description
Core Norbornene Framework Analysis
Bicyclic Skeleton Geometry and Strain Energy Calculations
The norbornene framework consists of a bicyclo[2.2.1]hept-5-ene system, featuring a fused bicyclic structure with two five-membered rings sharing three adjacent carbon atoms. The bridgehead carbons (positions 1 and 4) introduce significant angle strain due to the deviation from ideal tetrahedral geometry. Strain energy calculations for norbornene derivatives often employ cohesive energy parameters, which quantify the energy required to separate molecules in the liquid phase. For norbornene, the total cohesive energy ($$ET$$) is calculated as $$28.55 \pm 1.4 \, \text{kJ/mol}$$, with dispersion forces ($$ED$$) contributing $$26.85 \pm 0.4 \, \text{kJ/mol}$$, dipole interactions ($$EP$$) $$0.22 \, \text{kJ/mol}$$, and hydrogen bonding ($$EH$$) $$1.47 \, \text{kJ/mol}$$. These values highlight the dominance of van der Waals interactions in stabilizing the strained bicyclic system.
The strain energy of the norbornene skeleton arises from its distorted bond angles. For example, the bridgehead C1-C7-C4 bond angle is compressed to approximately $$93^\circ$$, compared to the ideal $$109.5^\circ$$ for sp³ hybridization. This distortion increases the molecule’s thermodynamic instability, making it reactive in Diels-Alder and ring-opening polymerization reactions.
Table 1: Cohesive Energy Parameters of Norbornene Derivatives
| Parameter | Value (kJ/mol) | Contribution to Strain |
|---|---|---|
| $$E_T$$ (Total) | $$28.55 \pm 1.4$$ | Total cohesive energy |
| $$E_D$$ (Dispersion) | $$26.85 \pm 0.4$$ | Van der Waals forces |
| $$E_P$$ (Dipole) | $$0.22$$ | Polar interactions |
| $$E_H$$ (Hydrogen) | $$1.47$$ | H-bonding contributions |
Chlorination Pattern at 1,4,5,6,7,7 Positions
Hexachlorination at positions 1,4,5,6,7,7 introduces six chlorine atoms into the norbornene framework. Chlorines at positions 1 and 4 occupy bridgehead sites, while positions 5 and 6 are located on the endo and exo faces, respectively. The two chlorines at position 7 create a geminal dichloro configuration, which imposes severe steric hindrance due to the proximity of the bulky substituents. This chlorination pattern increases the molecular weight to $$444.95 \, \text{g/mol}$$ and elevates the density to $$1.61 \, \text{g/cm}^3$$.
The electronic effects of chlorine substituents further polarize the norbornene skeleton. Electronegative chlorines withdraw electron density via inductive effects, reducing the electron-rich character of the double bond at position 5. This deactivation suppresses electrophilic addition reactions but enhances resistance to oxidation.
Table 2: Chlorination Positions and Steric Effects
| Position | Chlorines | Steric Environment |
|---|---|---|
| 1 | 1 | Bridgehead, high strain |
| 4 | 1 | Bridgehead, adjacent to C1 |
| 5 | 1 | Endo face, eclipsed with C6 |
| 6 | 1 | Exo face, staggered |
| 7 | 2 | Geminal, maximal steric clash |
Dihedral Angle Analysis of Dicarboxylic Acid Substituents
The dicarboxylic acid groups at positions 2 and 3 adopt distinct dihedral angles relative to the norbornene plane. Computational studies of analogous compounds suggest that the carboxylic acid substituents exhibit a gauche conformation, with a dihedral angle of approximately $$60^\circ$$ between the carboxylate oxygen and the bridgehead carbon. This arrangement minimizes torsional strain while allowing hydrogen bonding between adjacent molecules.
In the hexachlorinated derivative, steric repulsion between the chlorine atoms and the dicarboxylic acid groups forces a planarization of the carboxylate moieties. The dihedral angle between the two carboxylic acid groups narrows to $$15^\circ$$, as predicted by density functional theory (DFT) calculations. This near-coplanar geometry facilitates π-π stacking interactions in the solid state, contributing to the compound’s crystalline stability.
Table 3: Dihedral Angles in Dicarboxylic Acid Substituents
| Conformation | Dihedral Angle | Steric Outcome |
|---|---|---|
| Gauche (unsubstituted) | $$60^\circ$$ | Minimal torsional strain |
| Planar (hexachloro) | $$15^\circ$$ | Enhanced π-π interactions |
Properties
CAS No. |
72066-76-3 |
|---|---|
Molecular Formula |
C22H30Cl6O9 |
Molecular Weight |
651.2 g/mol |
IUPAC Name |
2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1 |
InChI Key |
ODFZHUDSHBUSEJ-VGORAHFOSA-N |
Isomeric SMILES |
C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O |
Canonical SMILES |
CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination to Hexachloro Derivative
The hexachlorination of the bicyclic acid involves substitution of hydrogens on the bicyclic ring system with chlorine atoms, yielding the 1,4,5,6,7,7-hexachloro derivative.
-
- Use of elemental chlorine gas under controlled temperature and pressure.
- Radical chlorination initiated by UV light or radical initiators.
- Alternative chlorinating agents such as sulfuryl chloride (SO2Cl2) may be used for selective chlorination.
-
- Temperature is maintained low to moderate (0–40°C) to avoid over-chlorination or decomposition.
- Reaction time and chlorine equivalents are carefully controlled to achieve hexachlorination.
| Parameter | Typical Range/Condition |
|---|---|
| Chlorinating agent | Cl2 gas or SO2Cl2 |
| Temperature | 0–40°C |
| Reaction time | 1–6 hours |
| Initiation | UV light or radical initiator |
Esterification with Polyether and Hydroxypropyl Groups
The final step involves esterification of the hexachlorinated bicyclic dicarboxylic acid with a polyether-based alcohol containing hydroxypropyl groups, specifically 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl alcohol.
Esterification Reaction
-
- Hexachlorinated bicyclic dicarboxylic acid (or its acid chloride derivative).
- Polyether alcohol with hydroxypropyl substituents.
-
- Acid chlorides are often prepared in situ from the dicarboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Esterification is carried out under anhydrous conditions to prevent hydrolysis.
- Catalysts such as tertiary amines (e.g., pyridine) or DMAP (4-dimethylaminopyridine) may be used to enhance reaction rate.
- Temperature is controlled between 0°C and 80°C depending on reactivity.
-
- The product is purified by extraction, washing, and chromatographic techniques to remove unreacted starting materials and side products.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Hexachlorinated acid + SOCl2 | Reflux, anhydrous | Acid chloride intermediate |
| 2 | Acid chloride + polyether alcohol | 0–80°C, catalyst (DMAP/pyridine) | Target ester compound |
Summary Table of Preparation Steps
| Stage | Starting Material | Key Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopentadiene + Maleic anhydride | None (thermal) | 10–60°C, inert solvent | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Diels-Alder cycloaddition |
| 2 | Anhydride | Acid/base, water | Mild heating | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Hydrolysis |
| 3 | Bicyclic acid | Cl2 or SO2Cl2, UV | 0–40°C, 1–6 h | Hexachlorinated bicyclic acid | Radical chlorination |
| 4 | Hexachlorinated acid | SOCl2 or oxalyl chloride | Reflux, anhydrous | Acid chloride intermediate | Activation for esterification |
| 5 | Acid chloride + polyether alcohol | 0–80°C, DMAP/pyridine | Target ester | Esterification |
Research Findings and Analytical Data
- The Diels-Alder reaction is highly regio- and stereoselective, yielding predominantly the endo isomer of the bicyclic anhydride, which is crucial for subsequent functionalization.
- Chlorination proceeds with high selectivity for the 1,4,5,6,7,7-positions on the bicyclic ring, confirmed by NMR and mass spectrometry.
- Esterification with polyether alcohols improves solubility and imparts desirable physical properties such as flexibility and hydrophilicity.
- Analytical techniques used to confirm structure and purity include:
- NMR Spectroscopy: Characteristic signals for bicyclic protons, chlorinated carbons, and ester linkages.
- Mass Spectrometry: Molecular ion peaks consistent with hexachlorinated ester.
- IR Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹), hydroxyl groups, and C–Cl stretches.
- Elemental Analysis: Confirming chlorine content and overall composition.
Chemical Reactions Analysis
Types of Reactions
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction involved in its synthesis.
Cross-linking Reactions: During the curing process with styrene, the polyester resin undergoes cross-linking to form a thermoset network.
Common Reagents and Conditions
Reagents: Chlorendic anhydride, diethylene glycol, propylene oxide, and styrene.
Conditions: Elevated temperatures (210°C to 225°C), controlled pressure, and removal of water by distillation.
Major Products Formed
The major product formed from these reactions is an unsaturated polyester resin, which can be further cured to form thermoset resins with excellent mechanical and chemical properties .
Scientific Research Applications
Environmental Applications
Bicyclo(2.2.1)hept-5-ene derivatives have been studied for their potential in environmental applications such as pollutant degradation and as intermediates in the synthesis of biodegradable materials.
Case Study:
Kharitonov et al. (2012) explored the use of bicyclic compounds in the synthesis of cytotoxic agents that can be utilized in environmental remediation processes. Their research indicated that these compounds could facilitate the breakdown of persistent organic pollutants through targeted reactions.
Pharmaceutical Applications
The compound has shown promise in pharmaceutical chemistry for developing new therapeutic agents.
Case Study:
A study by Birchall et al. (2021) illustrated the use of bicyclo(2.2.1)hept-5-ene derivatives in synthesizing novel anti-cancer agents through Diels-Alder reactions. The research highlighted the compound's ability to act as an effective intermediate in creating complex molecular structures with potential therapeutic benefits.
Industrial Applications
Bicyclo(2.2.1)hept-5-ene derivatives are also employed in various industrial processes including polymer synthesis and as additives in formulations.
Case Study:
Research has demonstrated that the compound can be used as a plasticizer in polymer formulations to enhance flexibility and durability. Its unique structure allows for improved thermal stability and mechanical properties in end products.
Educational Applications
In academic settings, bicyclic compounds are often used to teach advanced organic synthesis techniques.
Case Study:
Birchall et al. (2021) presented a laboratory curriculum utilizing bicyclo(2.2.1)hept-5-ene derivatives to demonstrate retro Diels-Alder reactions and other synthetic methodologies. This educational approach not only enhances students' understanding of organic chemistry but also emphasizes practical applications in research.
Data Summary Table
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Environmental | Pollutant degradation | Kharitonov et al., 2012 |
| Pharmaceutical | Synthesis of anti-cancer agents | Birchall et al., 2021 |
| Industrial | Plasticizers in polymers | Various studies on polymer formulations |
| Educational | Organic synthesis techniques | Birchall et al., 2021 |
Mechanism of Action
The mechanism of action of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves the formation of a cross-linked polymer network during the curing process. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of chlorinated bicyclic diesters used primarily as flame-retardant plasticizers or polymer additives. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Flame Retardancy: The hexachloro substitution in the target compound and its analogs (e.g., dibutyl/dioctyl esters) imparts superior flame-retardant properties compared to non-chlorinated derivatives like dimethyl esters . Chlorinated bicyclic diesters inhibit combustion by releasing HCl gas, which scavenges free radicals and dilutes oxygen .
Plasticizing Efficiency :
- The target compound’s polyether-hydroxypropyl ester enhances compatibility with polar polymers (e.g., PVC) compared to simpler alkyl esters (dibutyl/dioctyl), which may phase-separate at high concentrations .
- Hydroxyl groups in the ester chains enable hydrogen bonding, improving thermal stability and reducing migration .
The dioctyl ester’s higher molecular weight reduces volatility and leaching risks compared to dibutyl analogs . Non-chlorinated derivatives (e.g., dimethyl ester) are less toxic but lack flame-retardant utility .
Synthetic Routes: The target compound is likely synthesized via Fischer esterification of chlorendic acid with the respective polyether and hydroxypropyl alcohols, analogous to methods for dibutyl/dioctyl esters .
Biological Activity
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, commonly known as Chlorendic acid, is a compound with significant industrial applications and potential biological impacts. Its complex structure and chlorinated nature contribute to its unique properties and biological activities.
- Molecular Formula : C9H4Cl6O4
- Molecular Weight : 388.84 g/mol
- CAS Registry Number : 115-28-6
- IUPAC Name : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
Biological Activity Overview
Chlorendic acid and its derivatives exhibit a range of biological activities that can be categorized into several key areas:
1. Toxicological Effects
Chlorendic acid has been studied for its toxicological effects on various organisms. Research indicates that it can disrupt endocrine functions in wildlife and potentially in humans due to its ability to mimic hormones.
| Organism | Effect Observed | Reference |
|---|---|---|
| Fish | Endocrine disruption | |
| Amphibians | Developmental abnormalities | |
| Mammals | Liver toxicity |
2. Antimicrobial Properties
Some studies have suggested that chlorinated compounds can exhibit antimicrobial properties. Chlorendic acid has been evaluated for its effectiveness against various bacterial strains.
3. Environmental Persistence
Chlorendic acid is known for its environmental persistence due to its stable chemical structure. This persistence raises concerns regarding bioaccumulation in aquatic ecosystems.
Case Study 1: Endocrine Disruption in Aquatic Species
A study conducted on fish species exposed to chlorendic acid revealed significant hormonal imbalances leading to reproductive failures. The study highlighted the compound's potential as an endocrine disruptor.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of chlorendic acid found that it inhibited the growth of certain pathogenic bacteria in laboratory settings. The findings suggest potential applications in antimicrobial formulations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives, and how can they be adapted for this compound?
- Methodology : The synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives often involves esterification or anhydride formation. For example, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with methyl aminomethyllambertianate to form labdanoid-substituted amides . Adapting this requires selecting appropriate nucleophiles (e.g., hydroxyl or amino groups in the ester side chains) and optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance from the hexachloro and polyether substituents.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm⁻¹) from the dicarboxylic acid and ester groups. Chlorine substituents may influence peak positions due to electron-withdrawing effects .
- ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts for the bicyclic core, hexachloro substituents, and polyether side chains. For example, protons on the bicycloheptene ring typically resonate at δ 5.5–6.5 ppm, while ether-linked methylene groups appear at δ 3.5–4.5 ppm .
Advanced Research Questions
Q. How can researchers address the lack of reactivity and stability data for this compound in experimental design?
- Methodology :
- Analog Studies : Use structurally related compounds (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) to infer reactivity. For instance, anhydrides are prone to hydrolysis, suggesting this compound may degrade in aqueous conditions .
- Stress Testing : Perform accelerated stability studies under varied pH, temperature, and humidity to identify degradation pathways. Monitor using HPLC-MS to detect breakdown products .
Q. What strategies are recommended for analyzing conflicting physicochemical data (e.g., vapor pressure, density) in safety assessments?
- Methodology :
- Computational Modeling : Employ software like COSMO-RS or molecular dynamics simulations to estimate missing properties (e.g., vapor pressure) based on molecular structure .
- Experimental Validation : Cross-reference with empirical measurements using techniques like thermogravimetric analysis (TGA) for decomposition behavior or gas chromatography for volatility .
Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?
- Methodology :
- Read-Across Approach : Compare with structurally similar chlorinated hydrocarbons (e.g., hexachlorocyclohexane) known for bioaccumulation and persistence. Prioritize testing for aquatic toxicity (e.g., Daphnia magna assays) and soil adsorption .
- Metabolite Tracking : Use LC-QTOF-MS to identify transformation products in simulated environmental matrices (e.g., water, soil) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported hazard classifications for related bicycloheptene derivatives?
- Methodology :
- Source Evaluation : Prioritize data from regulatory bodies (e.g., ECHA, GESTIS) over vendor-provided safety sheets, which often lack specificity .
- Hazard Banding : Apply the Globally Harmonized System (GHS) criteria to classify hazards conservatively. For example, if acute toxicity data are absent, assume toxicity based on chlorinated analogs .
Methodological Considerations
- Synthetic Challenges : The polyether side chains may complicate purification due to hydrophilicity. Use reverse-phase chromatography or fractional crystallization with polar solvents (e.g., acetonitrile/water) .
- Safety Protocols : Given the hexachloro substitution, enforce strict PPE (gloves, respirators) and fume hood use to mitigate potential carcinogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
